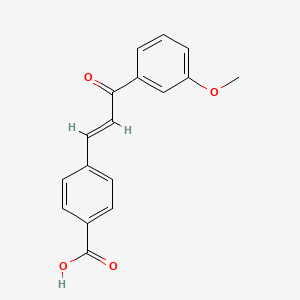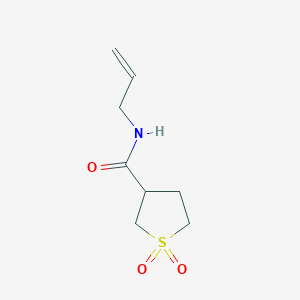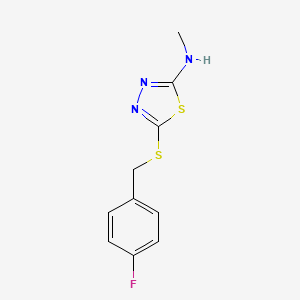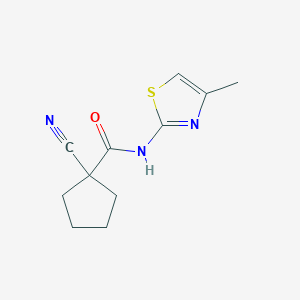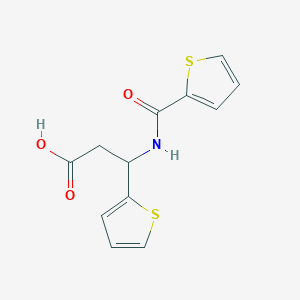
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is an organic compound that features a propanoic acid backbone with thiophene rings attached at the second and third positions. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various pharmaceuticals and organic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid typically involves the following steps:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic synthesis methods, such as the Michael addition or aldol condensation.
Attachment of Thiophene Rings: The thiophene rings can be introduced through electrophilic aromatic substitution reactions, where thiophene is reacted with suitable electrophiles.
Amidation: The carboxylic acid group can be converted to an amide using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible pharmaceutical applications due to the bioactive nature of thiophene compounds.
Industry: Use in the development of organic materials, such as conductive polymers.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene rings could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-(Thiophen-2-yl)propanoic acid: Lacks the amide functionality.
Thiophene-2-carboxamide: Contains an amide group but lacks the propanoic acid backbone.
Uniqueness
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is unique due to the presence of both thiophene rings and the amide functionality, which could confer distinct chemical and biological properties compared to simpler thiophene derivatives.
Propriétés
Formule moléculaire |
C12H11NO3S2 |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
3-(thiophene-2-carbonylamino)-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-11(15)7-8(9-3-1-5-17-9)13-12(16)10-4-2-6-18-10/h1-6,8H,7H2,(H,13,16)(H,14,15) |
Clé InChI |
WCPAKOQHOTYLCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)



![Octahydrofuro[3,4-b]pyrazine](/img/structure/B14902276.png)
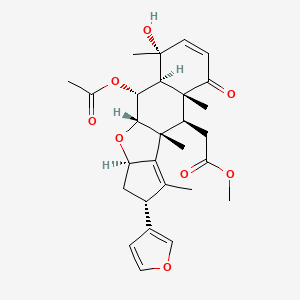
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
